amine CAS No. 1156265-29-0](/img/structure/B3214972.png)

[(4-Chlorophenyl)(4-fluorophenyl)methyl](methyl)amine

説明

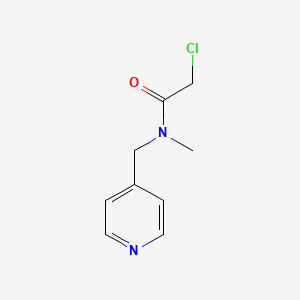

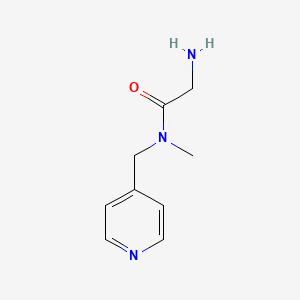

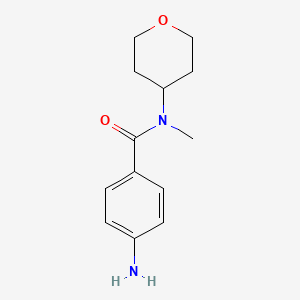

(4-Chlorophenyl)(4-fluorophenyl)methylamine is a synthetic molecule . It belongs to the class of benzhydryl compounds, which are comprised of two benzene rings attached to a single carbon molecule . The molecular formula of this compound is C14H13ClFN .

Synthesis Analysis

While specific synthesis methods for (4-Chlorophenyl)(4-fluorophenyl)methylamine were not found, related compounds have been synthesized using various methods. For instance, pyrrole derivatives have been synthesized via a four-component reaction . Another study reported the synthesis of novel piperazine derivatives, which exhibited significant effects on both allergic asthma and allergic itching .

Physical And Chemical Properties Analysis

The molecular weight of (4-Chlorophenyl)(4-fluorophenyl)methylamine is 249.7111232 . Other physical and chemical properties are not directly available in the retrieved data.

科学的研究の応用

Antibacterial and Antioxidant Activities

Research has demonstrated that derivatives of , particularly when synthesized and modified with different groups, exhibit significant antibacterial activities. For instance, the synthesis of amine oxalates from this compound and subsequent studies have shown that some of these derivatives possess high antibacterial activity, although they generally do not neutralize superoxide radicals, indicating limited antioxidant properties (Арутюнян et al., 2012). Similarly, another study focused on the synthesis, antibacterial, and antioxidant activity of -substituted ammonium oxalates, confirming their potent antibacterial capabilities (Arutyunyan et al., 2012).

Synthesis and Characterization of Novel Compounds

Another avenue of research involves the synthesis and structural characterization of novel compounds incorporating the structure. For example, isostructural compounds with complex molecular arrangements have been developed, showcasing the versatility and potential of this chemical scaffold for further chemical and physical studies (Kariuki et al., 2021).

Corrosion Inhibition

The amine derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors. A study on four amine derivative compounds, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol and 2-{[(3-chlorophenyl)amino]methyl}phenol, showed that these molecules form a protective film on mild steel surfaces, significantly inhibiting corrosion in an acidic medium. This demonstrates the potential industrial applications of such compounds in protecting metals against corrosion (Boughoues et al., 2020).

Electrochemical Applications

In the realm of polymer science, the compound has found applications in the synthesis of novel aromatic poly(amine-imide)s bearing a pendent triphenylamine group. These polymers, synthesized from a reaction involving 4-fluoronitrobenzene and exhibiting good solubility and thermal stability, show promise for electrochemical and electrochromic applications, highlighting the compound's utility in advanced material science (Cheng et al., 2005).

Fluorescent Probe Development

The compound has also been utilized in the development of fluorescent molecular probes. An efficient synthesis strategy for a hydrophobic building block of fluorescent molecular probes demonstrates the compound's role in creating cell-permeable labels for biological systems, enhancing the tools available for chemical biology investigations (Woydziak et al., 2013).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

It’s worth noting that similar compounds have been involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chlorophenyl)(4-fluorophenyl)methylamine could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown significant effects on various biological activities . Therefore, it’s plausible that (4-Chlorophenyl)(4-fluorophenyl)methylamine could have similar effects.

特性

IUPAC Name |

1-(4-chlorophenyl)-1-(4-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGSCGTJVUWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B3214903.png)

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B3214925.png)

![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)